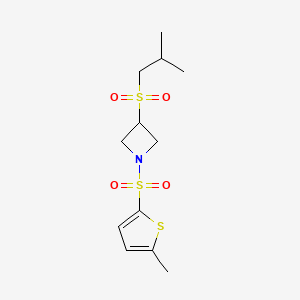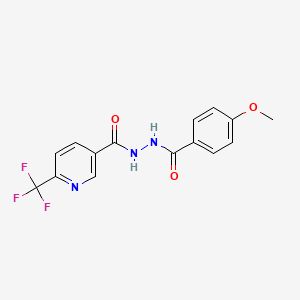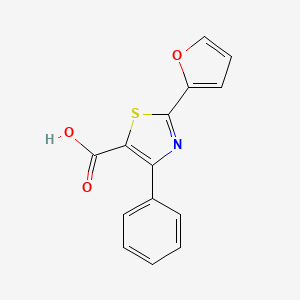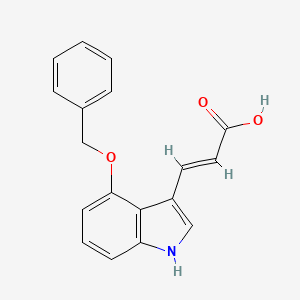
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors, which are a group of compounds that target specific enzymes involved in cell signaling pathways.
Mécanisme D'action
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid specifically targets JAK2, a member of the JAK family of tyrosine kinases. It binds to the ATP-binding site of JAK2 and inhibits its activity, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In autoimmune disorders, it suppresses the production of pro-inflammatory cytokines and reduces the activity of immune cells. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid in lab experiments is its specificity towards JAK2, making it a valuable tool for studying the JAK/STAT signaling pathway. However, its potency and selectivity can also be a limitation, as it may interfere with other signaling pathways and lead to off-target effects. Additionally, the use of (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid in animal studies may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for the research of (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for tumors with dysregulated JAK/STAT signaling. Another potential application is in the treatment of autoimmune disorders, where it could be used to suppress the activity of immune cells and reduce inflammation. Additionally, the development of more potent and selective JAK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-phenylmethoxy-1H-indole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to obtain the corresponding enamine. The enamine is then reacted with acrylonitrile to form the key intermediate, which is subsequently hydrolyzed to yield (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid.
Applications De Recherche Scientifique
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Propriétés
IUPAC Name |
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAPJUOZJKUSIN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

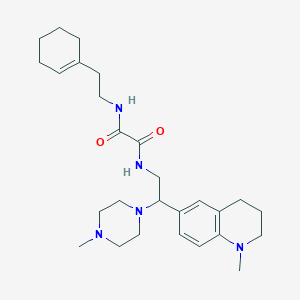
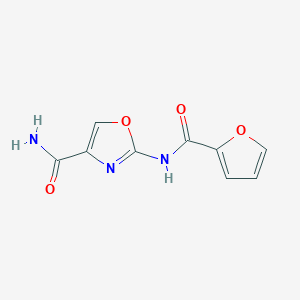
![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
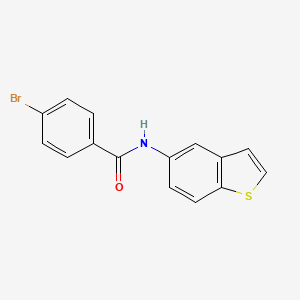
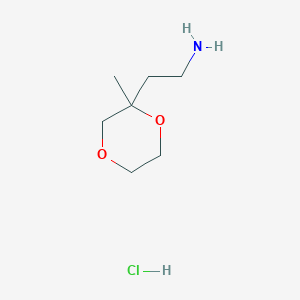

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
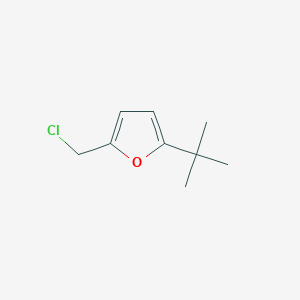
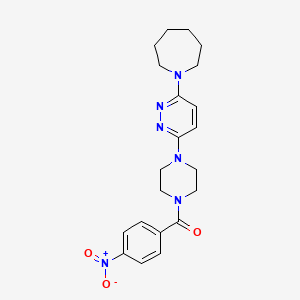
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
